2-Chloro-1,1,1,2-tetrafluoropropane

描述

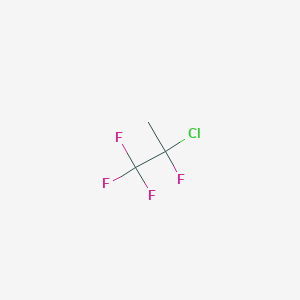

2-Chloro-1,1,1,2-tetrafluoropropane is a useful research compound. Its molecular formula is C3H3ClF4 and its molecular weight is 150.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Production

2-Chloro-1,1,1,2-tetrafluoropropane is characterized by the molecular formula and a molecular weight of 150.5 g/mol. It has a boiling point of approximately 11.95°C and a density of 1.2432 g/cm³ . The compound is produced through a two-step process involving chlorination and fluorination reactions:

- Chlorination : This step involves the reaction of 1,2-dichloro-2-fluoropropane with chlorine under light irradiation to yield 1,1,1,2-tetrachloro-2-fluoropropane.

- Fluorination : The product from the chlorination step is then treated with hydrogen fluoride in the presence of a catalyst to produce this compound .

Refrigerant Development

One of the primary applications of this compound is as a precursor for synthesizing other refrigerants. It can be dehydrochlorinated to produce 2,3,3,3-tetrafluoropropene (R1234yf), which is recognized for its low global warming potential and is used in automotive air conditioning systems and other refrigeration applications .

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of various fluorinated chemicals. Its ability to react with hydrogen fluoride allows for the production of multiple derivatives that are valuable in industrial processes .

Catalysis Research

Recent studies have investigated the use of this compound in catalytic processes. For instance, it has been explored for selective dehydrochlorination over modified MgO catalysts to produce tetrafluoropropene efficiently . This highlights its role not only as a reactant but also as a potential catalyst in chemical transformations.

Case Study 1: Refrigerant Synthesis

A study demonstrated the efficient conversion of HCFC-244bb into R1234yf using a gas-phase reactor. The process involved passing HCFC-244bb through an activated carbon catalyst at elevated temperatures (400°C), resulting in high yields of R1234yf suitable for use as a refrigerant .

Case Study 2: Catalytic Reactions

Research published on the selective dehydrochlorination of HCFC-244bb showed that using alkali metal fluoride-modified catalysts significantly enhanced the reaction's efficiency and selectivity towards desired products. This study emphasized the importance of catalyst choice in optimizing yields and minimizing by-products during chemical synthesis .

属性

IUPAC Name |

2-chloro-1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCNZLDHTZESTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893542 | |

| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

421-73-8 | |

| Record name | 2-Chloro-1,1,1,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。